2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol
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Overview
Description
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a tert-butoxy-methyl group, and two tert-butyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol typically involves multiple steps One common method includes the alkylation of 4-methoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonateThe final step involves the addition of two tert-butyl groups to the phenol ring using a Friedel-Crafts alkylation reaction with tert-butyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. This compound can also participate in redox reactions, influencing cellular pathways related to oxidative stress. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
4-methoxyphenol: Used in various chemical syntheses.
2,6-di-tert-butylphenol: Another antioxidant with similar properties.
Uniqueness
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is unique due to the combination of its functional groups, which provide both stability and reactivity. The presence of the methoxyphenyl group enhances its antioxidant properties, while the tert-butoxy-methyl group and tert-butyl groups contribute to its steric hindrance and overall stability .
Properties
CAS No. |
79994-44-8 |
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Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-[(2-methylpropan-2-yl)oxy]methyl]phenol |
InChI |
InChI=1S/C26H38O3/c1-24(2,3)18-15-20(22(27)21(16-18)25(4,5)6)23(29-26(7,8)9)17-11-13-19(28-10)14-12-17/h11-16,23,27H,1-10H3 |
InChI Key |
IHQSAZUZWATFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)OC(C)(C)C |
Origin of Product |
United States |
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